molecular formula C11H20N4O B13214767 N-[3-(diethylamino)propyl]-1H-imidazole-1-carboxamide

N-[3-(diethylamino)propyl]-1H-imidazole-1-carboxamide

Cat. No.: B13214767
M. Wt: 224.30 g/mol
InChI Key: YPPBBFYXLAHWRV-UHFFFAOYSA-N
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Description

N-[3-(diethylamino)propyl]-1H-imidazole-1-carboxamide is a chemical compound with a unique structure that includes an imidazole ring and a diethylamino propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(diethylamino)propyl]-1H-imidazole-1-carboxamide typically involves the reaction of 1H-imidazole-1-carboxylic acid with 3-(diethylamino)propylamine. The reaction is carried out under controlled conditions, often using a coupling agent such as carbodiimide to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

N-[3-(diethylamino)propyl]-1H-imidazole-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms .

Scientific Research Applications

N-[3-(diethylamino)propyl]-1H-imidazole-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including its role as an enzyme inhibitor or modulator.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of N-[3-(diethylamino)propyl]-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(diethylamino)propyl]-1H-imidazole-1-carboxamide is unique due to its specific structure, which combines an imidazole ring with a diethylamino propyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C11H20N4O

Molecular Weight

224.30 g/mol

IUPAC Name

N-[3-(diethylamino)propyl]imidazole-1-carboxamide

InChI

InChI=1S/C11H20N4O/c1-3-14(4-2)8-5-6-13-11(16)15-9-7-12-10-15/h7,9-10H,3-6,8H2,1-2H3,(H,13,16)

InChI Key

YPPBBFYXLAHWRV-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCNC(=O)N1C=CN=C1

Origin of Product

United States

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